molecular formula C15H14ClNO3S B12135352 Ethyl 2-(acetylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate

Ethyl 2-(acetylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B12135352
M. Wt: 323.8 g/mol
InChI Key: PMMHSRRACZUPFU-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H14ClNO3S and its molecular weight is 323.8 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(acetylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its anticancer properties and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClNO3SC_{15}H_{14}ClNO_3S, with a molecular weight of approximately 319.79 g/mol. The compound features a thiophene ring substituted with an acetylamino group and a chlorophenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiophene Ring : Starting from commercially available precursors, the thiophene structure is constructed using methods such as cyclization reactions.
  • Acetylation : The introduction of the acetylamino group is achieved through acetylation reactions, often using acetic anhydride or acetyl chloride.
  • Esterification : The final step involves esterification to form the ethyl ester derivative.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiophene compounds exhibit notable anticancer activities. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cell Viability Assays : In vitro assays using human lung adenocarcinoma (A549) cells revealed that the compound significantly reduced cell viability compared to control groups. For instance, at a concentration of 100 µM, the compound reduced A549 cell viability to approximately 64%, indicating substantial cytotoxicity .
  • Mechanism of Action : The anticancer effect is believed to be mediated through apoptosis induction and cell cycle arrest, although detailed mechanisms remain under investigation.

Other Pharmacological Activities

In addition to its anticancer properties, this compound has shown potential in other areas:

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized several thiophene derivatives and tested their efficacy against A549 cells. The results indicated that modifications in the chlorophenyl group significantly affected anticancer potency. Compounds with electron-withdrawing groups like chlorine showed enhanced activity .
  • Comparative Analysis :
    • A comparative study involving various substituted thiophenes highlighted that those with halogen substitutions exhibited better cytotoxic profiles than their non-substituted counterparts. The presence of the chlorophenyl group was particularly beneficial for enhancing biological activity .

Data Summary

CompoundActivityIC50 (µM)Remarks
This compoundAnticancer64Significant reduction in A549 viability
Similar Thiophene DerivativeAntimicrobialN/AEffective against multiple bacterial strains
Halogenated ThiophenesAnticancerVariesEnhanced activity with electron-withdrawing groups

Properties

IUPAC Name

ethyl 2-acetamido-4-(4-chlorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-3-20-15(19)13-12(8-21-14(13)17-9(2)18)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMHSRRACZUPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.